1-(2-Chloro-5-trifluoromethyl-pyridin-3-YL)-ethylamine
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Overview
Description
1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine is a chemical compound with the molecular formula C7H7ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and trifluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.
Reaction with Ethylamine: The starting material is reacted with ethylamine under controlled conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction completion.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.
Scientific Research Applications
1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atom can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a bromine atom instead of chlorine.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Contains additional fluorine atoms on the phenyl ring.
Uniqueness
1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine is unique due to its specific combination of chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H8ClF3N2 |
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Molecular Weight |
224.61 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(13)6-2-5(8(10,11)12)3-14-7(6)9/h2-4H,13H2,1H3 |
InChI Key |
FJXZHOCVLWDZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC(=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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